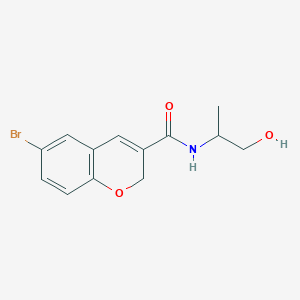
4-Isobutylsulfanyl-butylamine
Vue d'ensemble
Description
4-Isobutylsulfanyl-butylamine, also known as 4-ISB, is an important chemical compound used in many scientific research applications. It is a sulfanyl amine that is composed of a butyl group and a sulfanyl group, and it is often used as a reagent, catalyst, and scavenging agent. 4-ISB is a versatile compound that has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Corrosion Inhibition
Butyl Substituents in Corrosion Inhibition : Butyl substituents, similar to the butyl component in 4-Isobutylsulfanyl-butylamine, have been studied for their role in mild steel corrosion inhibition in acidic environments. The effectiveness of different butylamine derivatives in protecting steel surfaces suggests potential applications of 4-Isobutylsulfanyl-butylamine in corrosion-resistant coatings or treatments (Bastidas, Damborenea, & Vázquez, 1997).
Catalysis
Catalytic Applications in Organic Synthesis : The structural features of butylamine derivatives, including steric hindrance and electronic properties, play critical roles in catalytic processes such as the amination and thioetherification of aryl halides. This suggests 4-Isobutylsulfanyl-butylamine could serve as a ligand or catalyst in similar organic transformations, offering pathways to synthesize pharmaceuticals, agrochemicals, and materials with high efficiency and selectivity (Hartwig, 2008).
Environmental Biotechnology
Microbial Conversion to Valuable Chemicals : Studies on microbial consortia converting methanol to valuable chemicals like isobutyrate and n-butyrate highlight the potential of using derivatives of butylamine in biotechnological applications. These findings suggest 4-Isobutylsulfanyl-butylamine could be explored as a substrate or intermediate in microbial processes for producing bioplastics, biofuels, or other bioproducts with environmental benefits (Huang et al., 2020).
Material Science
Nanoparticle Surface Modification : The interaction of butylamine with semiconductor nanoparticles like CdSe, causing significant changes in their optical properties, underlines the potential of 4-Isobutylsulfanyl-butylamine in nanotechnology. This compound could be used to modify the surface of nanoparticles, influencing their electronic and optical behaviors for applications in photovoltaics, sensors, and light-emitting devices (Landes et al., 2001).
Propriétés
IUPAC Name |
4-(2-methylpropylsulfanyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS/c1-8(2)7-10-6-4-3-5-9/h8H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBFTFOBIDMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylsulfanyl-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)




![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)





![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)
